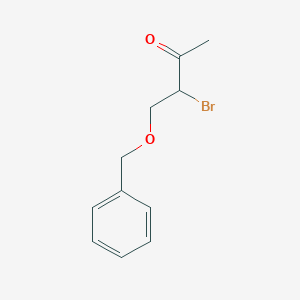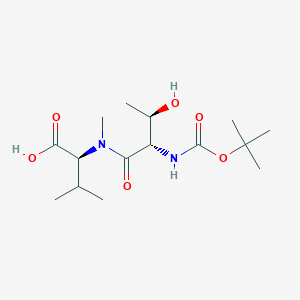
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The bipyridine core is a versatile ligand in coordination chemistry, and the dibenzyl substitution enhances its reactivity and stability.
Preparation Methods
The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,2’-bipyridine in acetonitrile.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide.
Chemical Reactions Analysis
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include bipyridinium dicarboxylates.
- Reduction products include bipyridinium dihydrides.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of electrochromic devices and materials due to its redox properties.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, altering the electronic properties of the compound. The benzyl groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Lacks the benzyl substitution, making it less lipophilic and less reactive in certain applications.
3,3’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
1,1’-Dimethyl-2,2’-bipyridin-1-ium dibromide: Similar in structure but with methyl groups instead of benzyl groups, leading to different reactivity and stability.
The unique benzyl substitution in 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
189876-74-2 |
|---|---|
Molecular Formula |
C24H22Br2N2 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI Key |
VLEOUHDFLFEMBD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)



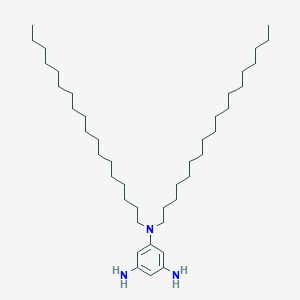

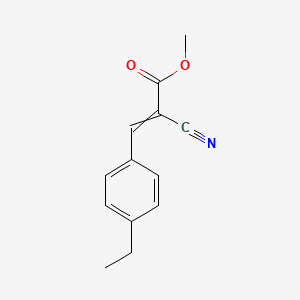
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
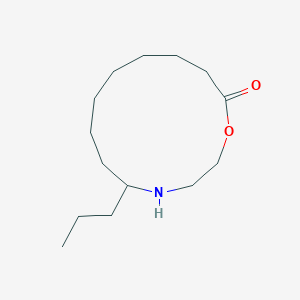
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
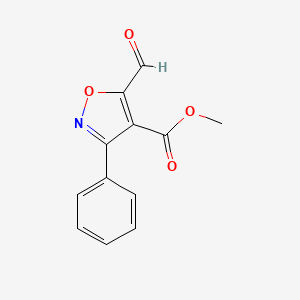
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
